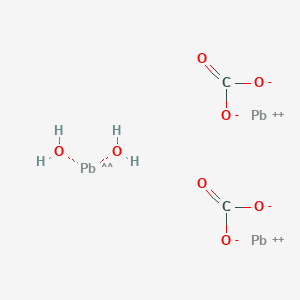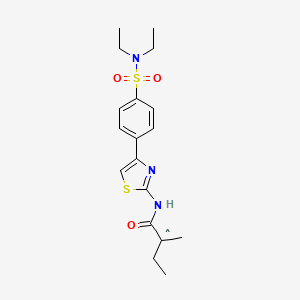![molecular formula C25H29NO7S B12349128 4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid CAS No. 23973-93-5](/img/structure/B12349128.png)
4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is an organosilicon compound characterized by the presence of a silicon-oxygen bond and a propene group. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns. It is used in various industrial and research applications due to its versatility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by platinum-based catalysts, such as the Karstedt catalyst, under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
科学的研究の応用
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene finds extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced silicon-based polymers and materials.
Biology: Employed in the development of biocompatible materials for medical implants and devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties
作用機序
The mechanism of action of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene involves its interaction with various molecular targets. The silicon-oxygen bond imparts unique reactivity, allowing the compound to participate in a range of chemical transformations. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which are facilitated by the presence of suitable catalysts and reagents .
類似化合物との比較
Similar Compounds
- Phenyltris(dimethylsiloxy)silane
- Tris(dimethylsiloxy)phenylsilane
- Epoxy-terminated phenyl tris(dimethylsiloxy)silane
Uniqueness
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as the synthesis of advanced materials and biocompatible devices .
特性
CAS番号 |
23973-93-5 |
|---|---|
分子式 |
C25H29NO7S |
分子量 |
487.6 g/mol |
IUPAC名 |
4-[1-hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid |
InChI |
InChI=1S/C22H25NO3S.C3H4O4/c1-16(21(25)17-9-11-19(24)12-10-17)23-14-13-22(26,20-8-5-15-27-20)18-6-3-2-4-7-18;4-2(5)1-3(6)7/h2-12,15-16,21,23-26H,13-14H2,1H3;1H2,(H,4,5)(H,6,7) |
InChIキー |
PMUYNEPFLRSMTI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC(C2=CC=CC=C2)(C3=CC=CS3)O.C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)




![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)
![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)



![1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine](/img/structure/B12349070.png)

![6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione](/img/structure/B12349085.png)
![2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)
